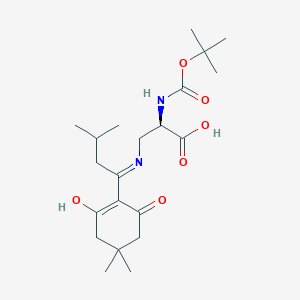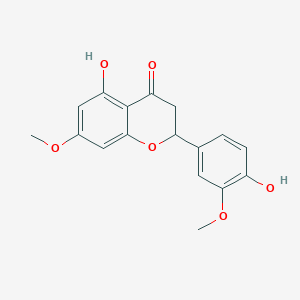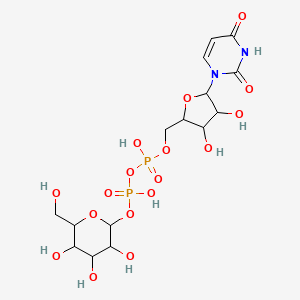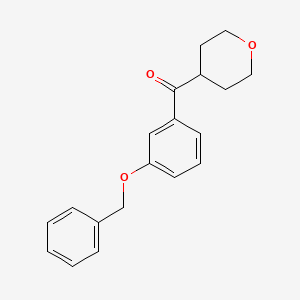
Boc-D-Dap(ivDde)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Dap(ivDde)-OH, also known as N-α-(tert-Butoxycarbonyl)-D-α,β-diaminopropionic acid, is a derivative of diaminopropionic acid. It is commonly used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Dap(ivDde)-OH typically involves the protection of the amino groups of diaminopropionic acid. The tert-butoxycarbonyl (Boc) group is used to protect the α-amino group, while the ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl) group is used to protect the β-amino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Dap(ivDde)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and ivDde protective groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like carbodiimides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while hydrazine or hydroxylamine is used for ivDde deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block. The deprotected form of the compound can also be used in further synthetic applications.
Scientific Research Applications
Boc-D-Dap(ivDde)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-D-Dap(ivDde)-OH involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and ivDde) prevent unwanted side reactions during the synthesis process. Upon selective deprotection, the free amino groups can participate in peptide bond formation, allowing for the sequential assembly of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Dap(Z)-ol: Another derivative of diaminopropionic acid with a different protective group (Z).
Boc-D-Dap-OMe HCl: A methyl ester derivative used in peptide synthesis.
Boc-D-Dap Fmoc: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protective group.
Uniqueness
Boc-D-Dap(ivDde)-OH is unique due to its dual protective groups, which allow for selective deprotection and precise control during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides where selective protection and deprotection are crucial.
Properties
Molecular Formula |
C21H34N2O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2R)-3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m1/s1 |
InChI Key |
CGBQVRIAZPSAGJ-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)CC(=NC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)




![1-[(4-Pentylcyclohexoxy)methyl]-4-(4-propylcyclohexyl)cyclohexane](/img/structure/B12091847.png)
